5-Chloro-2-nitrobenzotrifluoride

Description

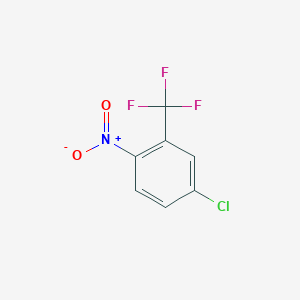

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPIGEXZPWTNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151998 | |

| Record name | 5-Chloro-alpha,alpha,alpha-trifluoro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-83-2 | |

| Record name | 5-Chloro-2-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-alpha,alpha,alpha-trifluoro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-α,α,α-trifluoro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-NITROBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN9BZF8WYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 5-Chloro-2-nitrobenzotrifluoride?

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-2-nitrobenzotrifluoride

This guide provides a comprehensive technical overview of this compound (CAS No. 118-83-2), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, and practical applications, grounding all claims in authoritative data.

Molecular Structure and Physicochemical Profile

This compound, with the molecular formula C₇H₃ClF₃NO₂, is a substituted benzene ring that serves as a versatile building block in organic synthesis.[1] Its utility stems from the unique interplay of its three key functional groups: a chloro (-Cl) group, a nitro (-NO₂) group, and a trifluoromethyl (-CF₃) group.

Caption: Chemical structure of this compound.

The trifluoromethyl and nitro groups are potent electron-withdrawing groups, which significantly decreases the electron density of the aromatic ring.[2] This electronic feature is the primary determinant of the molecule's reactivity, deactivating the ring towards electrophilic substitution while strongly activating it for nucleophilic aromatic substitution (SNAr).[2]

Physicochemical Data Summary

The physical and chemical properties of this compound are well-characterized, making it a reliable intermediate for scaled-up synthetic processes. It typically presents as a colorless to light yellow liquid.[1][3][4]

| Property | Value | Source(s) |

| CAS Number | 118-83-2 | [1][3][5] |

| Molecular Weight | 225.55 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Melting Point | 21-22 °C | [4][6] |

| Boiling Point | 222-224 °C | [3][6] |

| Density | 1.526 g/mL at 25 °C | [3][4][6] |

| Refractive Index | n20/D 1.499 | [3][4][6] |

| Flash Point | 102 °C (217 °F) | [3][4] |

| Water Solubility | 168 mg/L (at 20 °C) | [4][6] |

| logP (XLogP3) | 3.8 | [4][5] |

Reactivity and Synthetic Applications

The synthetic value of this compound lies in its predictable and controllable reactivity, which allows for selective modification at its functional groups.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. The strong electron-withdrawing effect of the ortho-nitro group and the para-trifluoromethyl group stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction. This makes the compound an excellent substrate for introducing a wide variety of functionalities.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

This reactivity profile makes it an indispensable intermediate for producing complex APIs in the pharmaceutical sector and for creating novel herbicides and fungicides in the agrochemical industry.[1][2]

Synthetic Protocol Example: Synthesis of a Diamine Derivative

The following protocol illustrates a typical SNAr reaction followed by reduction, a common two-step process in pharmaceutical synthesis.[4]

Objective: To synthesize a diamine compound using this compound as a starting material.

Materials:

-

This compound (10.77 mL)

-

4-amino-3,5-xylenol (10 g)

-

Potassium carbonate (15 g)

-

Dimethylformamide (DMF, 150 mL)

-

Ethanol

-

Hydrazine

-

Palladium catalyst (e.g., Pd/C)

Procedure:

-

SNAr Reaction: To a 250 mL round-bottomed flask, add DMF (150 mL), 4-amino-3,5-xylenol (10 g), and this compound (10.77 mL).[4]

-

Add potassium carbonate (15 g) to the mixture.[4]

-

Heat the mixture to reflux and maintain for 24 hours.[4] Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Nitro Group Reduction: After cooling, prepare the reaction mixture for reduction by using ethanol as a solvent and adding hydrazine and a palladium catalyst.[4]

-

Allow the reduction to proceed until completion.

-

Work-up and Isolation: Upon completion, filter the catalyst and purify the product through standard methods (e.g., crystallization or chromatography) to obtain the final diamine compound.[4]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. A combination of spectroscopic techniques is typically employed.

| Analytical Technique | Purpose and Expected Information | Available Data Source(s) |

| ¹H NMR | Provides information on the aromatic protons. The electron-withdrawing groups will cause downfield shifts. | PubChem[5] |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule, including the CF₃ carbon and the carbons attached to Cl and NO₂. | PubChem[5] |

| ¹⁹F NMR | Confirms the presence and chemical environment of the trifluoromethyl group, typically showing a singlet. | - |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the C-Cl, C-F (strong), and N-O stretches of the nitro group. | NIST, PubChem[5][7] |

| Mass Spectrometry (MS) | Determines the molecular weight (225.55 g/mol ) and provides fragmentation patterns that help confirm the structure. | NIST, PubChem[5][7] |

| UV Spectroscopy | Provides information about the electronic transitions within the aromatic system. | PubChem[5] |

Safety, Handling, and Storage

Due to its hazardous nature, proper handling and storage of this compound are critical to ensure laboratory safety.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

Recommended Handling and PPE

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[9]

-

Storage Guidelines

To maintain its purity and stability, this compound should be stored under the following conditions:

-

Protect from light.[1]

Conclusion

This compound is a chemical intermediate of significant industrial importance, largely due to its well-defined and exploitable reactivity. The presence of electron-withdrawing nitro and trifluoromethyl groups activates the molecule for nucleophilic aromatic substitution, making it a foundational building block for a diverse range of pharmaceuticals and specialty chemicals.[1][2] A thorough understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and development.

References

- Exploring the Chemical Properties and Applications of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- 118-83-2 | CAS DataBase. ChemicalBook.

- 118-83-2, this compound Formula. ECHEMI.

- This compound. HANGZHOU HONGQIN PHARMTECH CO.,LTD.

- Mastering Organic Synthesis: The Versatility of this compound. Chemex.

- This compound | C7H3ClF3NO2 | CID 67052. PubChem, National Center for Biotechnology Information.

- This compound SDS, 118-83-2 Safety Data Sheets. ECHEMI.

- This compound 118-83-2. Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound | 118-83-2. ChemicalBook.

- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene 99 118-83-2. Sigma-Aldrich.

- This compound. NIST WebBook, SRD 69.

- This compound Safety Data Sheet. Synquest Labs.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 118-83-2 | CAS DataBase [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [hqpharmtech.com]

- 7. This compound [webbook.nist.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 118-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Section 1: Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 5-Chloro-2-nitrobenzotrifluoride (CAS 118-83-2): Properties, Reactivity, and Applications

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical intermediate this compound. It moves beyond a simple data summary to provide field-proven insights into its reactivity, synthetic utility, and safe handling, grounded in authoritative data.

This compound, also known by its IUPAC name 4-chloro-1-nitro-2-(trifluoromethyl)benzene, is a highly functionalized aromatic compound.[1][2][3] Its unique substitution pattern, featuring three distinct electronically active groups, makes it a valuable and versatile building block in complex organic synthesis.

Caption: Electronic influences on the reactivity of the aromatic ring.

This activation makes the chlorine atom an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles (amines, alkoxides, thiolates), which is a cornerstone of its application in building complex molecules.

Representative Synthetic Pathway

Industrially, benzotrifluoride derivatives are common starting materials. The most logical and prevalent pathway to this compound is the regioselective nitration of 4-chlorobenzotrifluoride. The trifluoromethyl group is a meta-director, while the chlorine is an ortho-, para-director. The directing effects combine to favor the introduction of the nitro group at the C2 position, ortho to the chlorine and meta to the trifluoromethyl group.

Caption: Common synthetic route via nitration.

Section 3: Key Transformations and Methodologies for the Synthetic Chemist

The true value of an intermediate is demonstrated by its downstream reactions. The following protocols are foundational for leveraging this compound in a research or drug development setting.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to a primary amine is one of the most crucial transformations, as the resulting aniline derivative is a precursor to a vast array of heterocycles, amides, and other functionalities central to medicinal chemistry.

Protocol: Catalytic Hydrogenation This protocol is self-validating as the reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, and the disappearance of the yellow color of the starting material.

-

System Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), either from a balloon or a pressurized reactor.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot and the appearance of the more polar amine product.

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry completely in the air.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-chlorobenzotrifluoride, which can be purified further by crystallization or chromatography if necessary.

Nucleophilic Aromatic Substitution (SₙAr) of the Chlorine Atom

This reaction directly utilizes the activated nature of the C-Cl bond to form new carbon-heteroatom bonds. The following is a generalized protocol based on a documented reaction type. [4] Protocol: Synthesis of a Diamine Compound via SₙAr This protocol's self-validating nature comes from the formation of a salt byproduct (KCl) and a distinct change in the product's chromatographic profile from the starting materials.

-

Reagent Preparation: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add the nucleophile (e.g., 4-amino-3,5-xylenol, 1.0 eq) and a polar aprotic solvent such as Dimethylformamide (DMF). 2. Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq), to act as a proton scavenger. 3. Substrate Addition: Add this compound (1.05 eq) to the stirred suspension. 4. Reaction Conditions: Heat the mixture to reflux and maintain for several hours (e.g., 12-24 hours), monitoring by TLC or LC-MS. 5. Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and brine to remove residual DMF and salts.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for a typical SₙAr reaction.

Section 4: Applications in Research and Development

The strategic placement of reactive handles makes this compound a valuable precursor across several high-value chemical industries.

-

Pharmaceutical Synthesis: It is a critical building block for creating complex Active Pharmaceutical Ingredients (APIs). [5]The presence of chloro, nitro, and fluoro groups in a molecule can significantly modulate its biological activity, including metabolic stability and binding affinity. [6][7]This intermediate provides a scaffold to which further complexity can be added, contributing to the development of new medicines. * Agrochemical Development: In the agrochemical sector, the trifluoromethyl group is a well-known pharmacophore that can enhance the efficacy of herbicides, insecticides, and fungicides. This compound serves as a starting point for creating novel crop protection agents.

-

Material Science: this compound is used in the synthesis of fluorescent whitening agents, also known as optical brighteners. These compounds function by absorbing UV light and re-emitting it in the blue region of the visible spectrum, enhancing the perceived whiteness of materials like textiles, paper, and plastics.

Section 5: Safety, Handling, and Storage

Due to its reactivity and potential toxicity, strict adherence to safety protocols is mandatory when handling this compound.

| Hazard Information | Details | Source(s) |

| GHS Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects. | [8][9][10] |

| Signal Word | Danger | [8] |

| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), protective clothing, and use of a full-face respirator if exposure limits are exceeded or symptoms occur. | [10][11] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. | [8][10][11] |

| Storage | Store locked up in a well-ventilated, cool, and dark place (<15°C recommended). Keep container tightly closed and shielded from light to maintain purity and prevent degradation. | [8][11] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment. | [8][11] |

Section 6: Analytical Characterization

Confirming the identity and purity of this intermediate is critical. Standard analytical techniques yield characteristic data:

-

NMR Spectroscopy: ¹H NMR will show complex splitting patterns in the aromatic region. ¹⁹F NMR will show a singlet corresponding to the -CF₃ group.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) data is available, showing a distinct molecular ion peak and fragmentation pattern. [2][12]* Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic peaks for the C-F bonds of the trifluoromethyl group, asymmetric and symmetric stretches for the nitro group (~1530 and ~1350 cm⁻¹), and patterns indicative of aromatic substitution. [2][3]

References

- Exploring the Chemical Properties and Applications of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 118-83-2. (2025). ChemicalBook.

- This compound. Chemball.

- This compound: A Key Intermediate for High-Performance Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 118-83-2. INDOFINE Chemical Company.

- Mastering Organic Synthesis: The Versatility of this compound. Chem.net.

- This compound 118-83-2. Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound SDS, 118-83-2 Safety D

- This compound. Fluorochem.

- This compound. NIST WebBook.

- This compound Safety D

- This compound | C7H3ClF3NO2 | CID 67052. PubChem.

- This compound 118-83-2. TCI EUROPE N.V.

- This compound. HANGZHOU HONGQIN PHARMTECH CO.,LTD.

- 118-83-2, this compound Formula. ECHEMI.

- SAFETY DATA SHEET - 2-Chloro-5-nitrobenzotrifluoride. Fisher Scientific.

- This compound Mass Spectrum. NIST WebBook.

- The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | 118-83-2 | INDOFINE Chemical Company [indofinechemical.com]

- 6. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 118-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. This compound [webbook.nist.gov]

Physical and chemical properties of 5-Chloro-2-nitrobenzotrifluoride.

An In-depth Technical Guide to 5-Chloro-2-nitrobenzotrifluoride

Introduction

This compound, CAS No. 118-83-2, is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on a benzene ring, imparts a distinct reactivity profile that makes it a versatile intermediate for complex organic synthesis.[1] The presence of multiple strong electron-withdrawing groups significantly influences the electronic distribution of the aromatic ring, enabling a range of targeted chemical transformations.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical properties, chemical behavior, synthetic applications, and safety protocols associated with this compound. The insights herein are grounded in established technical data to facilitate its effective and safe utilization in advanced research and development projects.

Compound Identification and Nomenclature

Accurate identification is the cornerstone of chemical research and safety. This compound is a liquid at room temperature, typically appearing colorless to light yellow.[3][4] Its primary identifiers and structural information are detailed below.

Chemical Structure

Caption: Figure 1. Chemical Structure of this compound

Key Identifiers

A consolidated list of identifiers is crucial for unambiguous documentation and database searches.

| Identifier | Value | Source(s) |

| CAS Number | 118-83-2 | [1][3][5][6][7][8] |

| IUPAC Name | 4-chloro-1-nitro-2-(trifluoromethyl)benzene | [7][8] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][3][6][7][8] |

| Molecular Weight | 225.55 g/mol | [1][6][8][9] |

| EC Number | 204-280-7 | [3] |

| Synonyms | 4-Chloro-1-nitro-2-(trifluoromethyl)benzene; 2-Nitro-5-chlorobenzotrifluoride; 5-Chloro-α,α,α-trifluoro-2-nitrotoluene | [3][5][7][10][11] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems. This data is essential for planning reactions and purification procedures.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow-green clear liquid | [1][5][10] |

| Melting Point | 21-22 °C | [3][4][6] |

| Boiling Point | 222-224 °C | [4][5] |

| Density | 1.526 g/mL at 25 °C | [2][3][4] |

| Refractive Index | n20/D 1.499 | [3][4] |

| Flash Point | 102 °C (217 °F) | [3][4][5] |

| Water Solubility | 168 mg/L at 20 °C | [3][4] |

| Vapor Pressure | 0.0933 mmHg at 25 °C | [3] |

| LogP (XLogP3) | 3.8 | [3][8] |

Spectral Data

While raw spectral data is beyond the scope of this guide, established databases confirm the availability of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are indispensable for structural confirmation and purity analysis.[7][8]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its three functional groups. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr). The chlorine atom, positioned para to the nitro group, is a primary site for such nucleophilic attack.

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries.[1] It is a precursor for creating active pharmaceutical ingredients (APIs) and fluorescent whitening agents.[1]

Exemplar Synthetic Workflow: Nucleophilic Aromatic Substitution and Reduction

The following protocol illustrates a common synthetic sequence involving this intermediate: an SₙAr reaction followed by the reduction of the nitro group to form a functionalized aniline derivative. This aniline can then be used in further synthetic steps, such as amide bond formation or cyclization reactions.

Caption: Figure 2. General workflow for SₙAr and reduction.

Experimental Protocol: Synthesis of a Diamine Compound

This protocol is based on a reported synthesis to demonstrate the compound's practical application.[3]

Objective: To synthesize a diamine compound via SₙAr reaction followed by reduction.

Materials:

-

This compound

-

4-amino-3,5-xylenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Palladium on carbon (Pd/C) catalyst

-

Ethanol

Procedure:

-

Reaction Setup (SₙAr):

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 150 mL of DMF.

-

Add 10 g of 4-amino-3,5-xylenol and 10.77 mL of this compound to the flask.

-

Carefully add 15 g of potassium carbonate to the mixture.

-

Causality: DMF is a polar aprotic solvent that facilitates SₙAr reactions. K₂CO₃ acts as a base to deprotonate the nucleophile (the phenol group of the xylenol), increasing its nucleophilicity.

-

-

Reflux:

-

Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the substitution reaction, where the phenoxide ion displaces the chlorine atom.

-

-

Reduction:

-

After cooling, the reaction mixture is typically worked up to isolate the intermediate. For this workflow, the subsequent reduction is described.

-

The isolated intermediate is dissolved in ethanol. Hydrazine and a catalytic amount of Pd/C are added.

-

Causality: The nitro group is readily reduced to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation with a source like hydrazine. This step is critical for producing the versatile aniline functional group.

-

-

Work-up and Purification:

-

Upon completion of the reduction, the catalyst is removed by filtration (e.g., through Celite).

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified, typically by column chromatography or recrystallization, to yield the final diamine compound.

-

Self-Validation: The identity and purity of the final product must be confirmed using analytical techniques such as NMR, MS, and HPLC.

-

Safety, Handling, and Storage

Due to its toxicity profile, strict adherence to safety protocols is mandatory when working with this compound.

GHS Hazard Classification

The compound is classified with significant hazards that require careful management.

| GHS Classification | Hazard Statement | Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [5][10] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [3][5][8][12] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [5][8][12] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | [3][11][12] |

| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects. | [5][10][11] |

Safe Handling Protocol

Engineering Controls:

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[5][12]

-

Ensure an eyewash station and safety shower are immediately accessible.[13]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[12]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.[12]

-

Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[12]

Work Practices:

-

Do not eat, drink, or smoke in the laboratory (P270).[5]

-

Wash hands and any exposed skin thoroughly after handling (P264).[5]

-

Take off immediately all contaminated clothing and wash it before reuse (P361+P364).[5]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area (P403+P233).[5][12]

-

Store away from incompatible materials such as strong oxidizing agents.[14]

-

For long-term stability, storing in a dark place at temperatures below 15°C is recommended.[1]

-

Store in a locked cabinet or area accessible only to authorized personnel (P405).[12]

Disposal:

-

Dispose of contents and container to an approved hazardous waste disposal facility in accordance with local, state, and federal regulations (P501).[5][12]

First-Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately (P304+P340+P311).[5]

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell (P302+P352+P312).[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice (P305+P351+P338).[12]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth (P301+P310+P330).[5][10]

Conclusion

This compound is a valuable chemical intermediate with a well-defined physicochemical profile. Its utility in organic synthesis, particularly for pharmaceutical applications, is driven by the predictable reactivity of its functional groups. However, its significant toxicity necessitates rigorous adherence to safety and handling protocols. A thorough understanding of its properties and hazards, as outlined in this guide, is essential for its responsible and successful application in a research and development setting.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Exploring the Chemical Properties and Applications of this compound. Retrieved January 9, 2026, from [Link]

-

INDOFINE Chemical Company. (n.d.). This compound | 118-83-2. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

Stenutz. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 118-83-2 | Product Name : this compound. Retrieved January 9, 2026, from [Link]

-

Chemspace. (n.d.). Mastering Organic Synthesis: The Versatility of this compound. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzotrifluoride. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

G. S. S. R. C. Reddy, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 9, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 118-83-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound [hqpharmtech.com]

- 5. This compound | 118-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 118-83-2 | INDOFINE Chemical Company [indofinechemical.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | 118-83-2 | TCI EUROPE N.V. [tcichemicals.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 5-Chloro-2-nitrobenzotrifluoride (CAS: 118-83-2)

Executive Summary

5-Chloro-2-nitrobenzotrifluoride is a halogenated nitroaromatic compound that serves as a cornerstone intermediate in advanced organic synthesis. Its unique trifluoromethyl, nitro, and chloro-substituted benzene ring offers a versatile platform for constructing complex molecules, particularly within the pharmaceutical, agrochemical, and specialty materials sectors.[1][2] The strategic placement of these functional groups—each imparting distinct electronic and steric properties—allows for selective chemical transformations, making it a highly valued building block. This guide provides an in-depth analysis of its chemical structure, core properties, a validated synthesis protocol with mechanistic insights, key applications, and essential safety considerations for researchers and drug development professionals.

Chemical Identity and Core Properties

This compound is systematically named 4-chloro-1-nitro-2-(trifluoromethyl)benzene under IUPAC nomenclature.[3] The molecule's identity is unequivocally confirmed by its CAS Registry Number, 118-83-2.[4] Its structural and physicochemical properties are critical for its application in synthesis, dictating reaction conditions, solvent choice, and purification strategies.

Molecular Structure

The architecture of this compound features a benzene ring substituted with three key functional groups. The trifluoromethyl (-CF₃) group at position 2 and the nitro (-NO₂) group at position 1 are strong electron-withdrawing groups, which significantly deactivate the aromatic ring towards electrophilic substitution and influence the regioselectivity of nucleophilic aromatic substitution reactions. The chlorine atom at position 4 further contributes to this electronic profile.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The quantitative properties of this compound are summarized below. This data is essential for designing experimental setups, including temperature control for reactions and distillations for purification.

| Property | Value | Source(s) |

| CAS Number | 118-83-2 | [3][4] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [3][4] |

| Molecular Weight | 225.55 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 21-22 °C | [1] |

| Boiling Point | 224 °C | [5] |

| Density | 1.526 g/mL at 25 °C | [2][6] |

| Refractive Index (n²⁰/D) | 1.499 | [1][6] |

| SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)[O-] | [3] |

| InChIKey | CFPIGEXZPWTNOR-UHFFFAOYSA-N | [3][4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the electrophilic nitration of 3-chlorobenzotrifluoride (also known as m-chlorobenzotrifluoride). The choice of this starting material is crucial, as the directing effects of the existing substituents determine the final position of the incoming nitro group.

Experimental Protocol: Nitration of 3-Chlorobenzotrifluoride

This protocol is adapted from established industrial synthesis methodologies.[7] It is a self-validating system, where successful nitration is confirmed by the significant change in physical properties (boiling point, density) and can be definitively verified by spectroscopic analysis.

Step 1: Preparation of Nitrating Mixture

-

In a 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 402.5 g of 98% sulfuric acid.

-

Cool the flask in an ice-water bath to maintain a temperature below 10 °C.

-

Slowly add 111.5 g of 70% nitric acid to the sulfuric acid with continuous stirring. This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺). The pre-cooling and slow addition are critical safety measures to control the reaction temperature.

-

Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion, which is the active electrophile.

-

Step 2: Nitration Reaction

-

To the chilled nitrating mixture, add 180.6 g of 3-chlorobenzotrifluoride dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 45-50 °C.[7]

-

Expertise: The directing effects of the substituents guide the reaction. The -CF₃ group is a meta-director, while the -Cl group is an ortho-, para-director. Both are deactivating. The position ortho to the -CF₃ group and meta to the -Cl group (the C2 position) is the most favorable site for electrophilic attack, leading to the desired this compound product. Temperature control is paramount to prevent dinitration and other side reactions.

-

-

After the addition is complete, continue stirring the mixture at 50 °C for 2 hours to ensure the reaction goes to completion.[7]

Step 3: Work-up and Purification

-

Carefully pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the organic product.

-

Transfer the mixture to a separatory funnel. The dense, oily product layer will separate from the aqueous acid layer.

-

Separate the layers and wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield high-purity this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile intermediate.

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, providing a nucleophilic handle for building more complex scaffolds. The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr), a reaction facilitated by the electron-withdrawing nitro and trifluoromethyl groups. These reaction pathways are fundamental in synthesizing active pharmaceutical ingredients (APIs).[1] The presence of chloro and nitro groups on synthetic compounds has been linked to improved biological activity against neglected tropical diseases like leishmaniasis and Chagas disease, making derivatives of this molecule promising areas for drug discovery.[8]

-

Agrochemicals: The compound serves as a precursor for various herbicides.[9] For instance, the dinitrated derivative of the related compound 4-chlorobenzotrifluoride is a key intermediate in the production of trifluralin.[10]

-

Material Science: It is a building block for fluorescent whitening agents, which are compounds that absorb UV light and re-emit it in the blue region of the visible spectrum, enhancing the brightness of materials.[1] Its thermal stability also suggests potential applications in the development of advanced, durable materials.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[6] It is also toxic to aquatic life with long-lasting effects.[5]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure and predictable reactivity provide chemists with a reliable starting point for constructing novel molecules with significant biological or material properties. A thorough understanding of its synthesis, particularly the mechanistic principles that govern it, allows for process optimization and ensures both safety and efficiency. As the demand for sophisticated chemical entities grows in drug development and material science, the importance of such versatile intermediates will continue to expand.

References

-

Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. Retrieved January 9, 2026, from [Link]

- Google Patents. (1978). US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2009). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. Retrieved January 9, 2026, from [Link]

- Google Patents. (2012). CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid.

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

- Google Patents. (2020). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

- Google Patents. (2012). CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.

-

Scribd. (n.d.). CN1357530A - Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene - Google Patents. Retrieved January 9, 2026, from [Link]

-

PubMed. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Retrieved January 9, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 118-83-2 [chemicalbook.com]

- 3. This compound | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 118-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4-クロロ-1-ニトロ-2-(トリフルオロメチル)ベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]

- 8. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 10. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-2-nitrobenzotrifluoride

Introduction: A Versatile Building Block in Modern Chemistry

5-Chloro-2-nitrobenzotrifluoride, also known by its IUPAC name 4-chloro-1-nitro-2-(trifluoromethyl)benzene, is a key intermediate in the synthesis of a variety of chemical entities.[1][2] Its molecular structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on a benzene ring, imparts a unique reactivity profile that is highly valued in organic synthesis.[2] This compound serves as a crucial component in the manufacturing of pharmaceuticals and fluorescent whitening agents.[3] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this important molecule. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular and Physical Properties

| Property | Value | Source |

| CAS Number | 118-83-2 | [4][5] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [4][5] |

| Molecular Weight | 225.55 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [5] |

| Melting Point | 21-22 °C | [5][6] |

| Boiling Point | 222-224 °C | [6] |

| Density | 1.526 g/mL at 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups will deshield these protons, shifting their resonances downfield. The splitting pattern will be dictated by the coupling between adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The spectrum is expected to show seven distinct signals, one for each carbon atom. The chemical shifts will be influenced by the attached functional groups. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for probing the fluorine-containing trifluoromethyl group. A single resonance is expected for the three equivalent fluorine atoms of the -CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the nitro, trifluoromethyl, and chloro-aromatic moieties.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 1550–1475 | Nitro group (-NO₂) | Asymmetric stretch |

| 1360–1290 | Nitro group (-NO₂) | Symmetric stretch |

| ~1350 | Trifluoromethyl (-CF₃) | Symmetric stretch |

| ~1140 | Trifluoromethyl (-CF₃) | Asymmetric stretch |

| 3100-3000 | Aromatic C-H | Stretch |

| 1600-1450 | Aromatic C=C | Ring stretch |

| 850-550 | C-Cl | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for volatile organic compounds like this compound.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 225, corresponding to its molecular weight.[1] The isotopic pattern of the molecular ion will show a smaller peak at m/z 227, which is characteristic of a molecule containing one chlorine atom (due to the ³⁷Cl isotope).

Major Fragmentation Peaks:

| m/z | Proposed Fragment |

| 225 | [C₇H₃ClF₃NO₂]⁺ (Molecular Ion) |

| 179 | [M - NO₂]⁺ |

| 30 | [NO]⁺ |

The fragmentation pattern suggests the initial loss of the nitro group (-NO₂) to give a prominent peak at m/z 179.[1]

Experimental Protocols

NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of this compound involves dissolving a small amount of the neat liquid in a deuterated solvent, such as chloroform-d (CDCl₃), and placing it in a 5 mm NMR tube. The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and rapid method for obtaining an IR spectrum. A single drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission IR spectroscopy.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is typically performed by introducing a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatograph. The molecules are then ionized by a high-energy electron beam (typically 70 eV), and the resulting ions are separated and detected based on their mass-to-charge ratio.

Logical Relationships and Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and Mass Spectrometry offers a powerful analytical toolkit for researchers and professionals working with this versatile chemical intermediate, ensuring its quality and proper application in further synthetic endeavors.

References

-

4-Chloro-1-nitro-2-(trifluoromethyl)benzene - ChemBK. (2024-04-10). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Spectral Database for Organic Compounds, SDBS. (n.d.). UW-Madison Libraries. Retrieved from [Link]

-

Spectral Database for Organic Compounds. (2023-06-20). Re3data.org. Retrieved from [Link]

-

Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-CHLORO-1-NITRO-2-(TRIFLUOROMETHYL)BENZENE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Introduction to the Spectral Data Base (SDBS). (n.d.). AIST. Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved from [Link]

-

This compound (C7H3ClF3NO2). (n.d.). PubChemLite. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook, Mass Spectrum. Retrieved from [Link]

-

Spectral Database for Organic Compounds,SDBS. (2006-09-11). Retrieved from [Link]

-

CAS No : 118-83-2 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). Retrieved from [Link]

-

IR Chart. (n.d.). Retrieved from [Link]

-

Mass spectral fragments of common hydrocarbons. (n.d.). Hiden Analytical. Retrieved from [Link]

-

This compound. (n.d.). Stenutz. Retrieved from [Link]

Sources

Synthesis of 5-Chloro-2-nitrobenzotrifluoride.

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-nitrobenzotrifluoride

Abstract

This compound (CAS No. 118-83-2) is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities, including pharmaceuticals, agrochemicals, and fluorescent whitening agents.[1][2] Its molecular architecture, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on a benzene ring, provides a versatile platform for complex molecular engineering. This guide provides a comprehensive, technically-grounded overview of the predominant synthesis route for this compound: the nitration of m-chlorobenzotrifluoride. It delves into the mechanistic underpinnings, provides a field-proven experimental protocol, addresses critical safety considerations inherent to nitration chemistry, and outlines purification methodologies. This document is intended for researchers, chemists, and process development professionals who require a robust and reliable framework for the synthesis of this compound.

Introduction: Chemical Significance and Applications

This compound, also known as 4-chloro-1-nitro-2-(trifluoromethyl)benzene, is a light-yellow liquid at room temperature.[3] Its significance stems from the unique reactivity conferred by its functional groups. The electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly at the chlorine-bearing carbon. This reactivity profile makes it an essential building block for constructing complex active pharmaceutical ingredients (APIs) and other fine chemicals.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 118-83-2 | [1][4][5][6] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [4][5] |

| Molecular Weight | 225.55 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Melting Point | 21-22 °C | [3] |

| Boiling Point | 224 °C | [7] |

| Density | 1.526 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.499 | [1][3] |

Primary Synthesis Route: Electrophilic Nitration

The most industrially viable and commonly reported method for synthesizing this compound is the direct nitration of m-chlorobenzotrifluoride (3-chlorobenzotrifluoride).[8] This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Rationale and Causality

The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

-

H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻

-

H₂NO₃⁺ → NO₂⁺ + H₂O

The nitronium ion then attacks the electron-rich aromatic ring of m-chlorobenzotrifluoride. The directing effects of the substituents on the ring are critical. The trifluoromethyl group (-CF₃) is a powerful deactivating, meta-directing group due to its strong inductive electron-withdrawing effect. The chlorine atom (-Cl) is also deactivating but is ortho-, para-directing. The nitration occurs primarily at the position ortho to the -CF₃ group and para to the -Cl group, resulting in the desired 2-nitro-5-chlorobenzotrifluoride isomer.

Detailed Experimental Protocol

This protocol is based on established methodologies, such as that described in patent CN101182295B.[8] It is imperative that this procedure is conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials.

Materials & Reagents:

-

m-Chlorobenzotrifluoride

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Ice

-

Deionized Water

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Ice-water bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath to ensure efficient temperature control.

-

Acid Charge: Carefully charge the flask with concentrated sulfuric acid (98%). Begin stirring and cool the acid to 0-5 °C.

-

Substrate Addition: Slowly add the m-chlorobenzotrifluoride to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid. The molar ratio of m-chlorobenzotrifluoride to nitric acid and sulfuric acid is typically in the range of 1:1.0-1.1:1.0-2.0.[8] This step is highly exothermic and should be performed with extreme caution in an ice bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the flask via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal reaction temperature between room temperature and 60 °C.[8] A runaway exothermic reaction is a significant hazard.[9]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature until completion. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture and very slowly pour it onto a stirred mixture of crushed ice and water. This step must be performed cautiously as it is highly exothermic.

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with:

-

Deionized water (2x)

-

5% sodium bicarbonate solution to neutralize any remaining acid (monitor for gas evolution).

-

Deionized water until the washings are neutral.

-

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent. The crude product can be purified further by vacuum distillation.

Table 2: Typical Nitration Reaction Parameters[8]

| Parameter | Value/Range | Rationale |

| Starting Material | m-Chlorobenzotrifluoride | Provides the correct scaffold for nitration to the desired isomer. |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Generates the highly reactive nitronium ion (NO₂⁺) electrophile. |

| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.0-1.1 : 1.0-2.0 | Ensures complete reaction while minimizing over-nitration. |

| Reaction Temperature | Room Temperature to 60 °C | Balances reaction rate with safety and selectivity. |

| Workup | Aqueous Quench, Wash | Removes acids and water-soluble byproducts. |

Alternative Synthetic Pathway: The Sandmeyer Reaction

While direct nitration is the primary route, a conceptual alternative exists via the Sandmeyer reaction, which is a versatile method for introducing a variety of substituents onto an aromatic ring.[10][11][12] This would be a multi-step process, likely starting from a different precursor.

A hypothetical Sandmeyer route could involve:

-

Starting Material: 2-Amino-5-chlorobenzotrifluoride.

-

Diazotization: Reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[13]

-

Sandmeyer Reaction: Displacement of the diazonium group with a nitro group. This specific transformation (diazonium to nitro) is less common than halogenation or cyanation but can be achieved using sodium nitrite in the presence of a copper catalyst.

This route is more complex and likely lower-yielding than direct nitration but serves as an important example of alternative synthetic strategies available to chemists.

Safety: A Self-Validating System of Protocols

Nitration reactions are energetically favorable and present significant hazards if not properly controlled.[9] A robust safety protocol is not merely a list of rules but a self-validating system where every step is designed to mitigate inherent risks.

Hazard Assessment

-

Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[14][15][16]

-

Exothermic Reaction: The reaction is highly exothermic. Poor temperature control can lead to a thermal runaway, potentially causing violent boiling, pressure buildup, and vessel rupture.[9]

-

Toxicity: Nitric acid fumes and nitrogen dioxide (NOx) gas, a potential byproduct, are highly toxic upon inhalation and can cause severe respiratory damage.[14][15][16]

-

Reactivity: Nitric acid is a strong oxidizing agent and can react violently with organic materials, reducing agents, and bases.[15][17]

Mandatory Safety Protocols

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood. For reactions at scale, a blast shield is mandatory.

-

Personal Protective Equipment (PPE): At a minimum, this includes chemical safety goggles, a full-face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat.[14][15]

-

Temperature Monitoring: Continuous and vigilant monitoring of the reaction temperature is the most critical parameter for preventing a thermal runaway.

-

Controlled Addition: Reagents must be added slowly and sub-surface to ensure rapid mixing and heat dissipation.

-

Emergency Equipment: An accessible and tested safety shower, eyewash station, and appropriate fire extinguisher (e.g., CO₂ or dry chemical) are essential. A spill kit containing a neutralizer like sodium carbonate should be readily available.[14][17]

Conclusion

The synthesis of this compound via the nitration of m-chlorobenzotrifluoride is a well-established and efficient process. Success in this synthesis is predicated on a deep understanding of the electrophilic aromatic substitution mechanism, meticulous control over reaction parameters—especially temperature—and an unwavering commitment to safety. By adhering to the principles and protocols outlined in this guide, researchers and development professionals can confidently and safely produce this valuable chemical intermediate for its diverse applications in science and industry.

References

- Nitration reaction safety - YouTube. (2024).

- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).

- Mastering Organic Synthesis: The Versatility of this compound. (n.d.).

- NITRIC ACID SAFETY. (n.d.).

- CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents. (n.d.).

- Exploring the Chemical Properties and Applications of this compound. (2026).

- This compound | 118-83-2 - ChemicalBook. (2025).

- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).

- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).

- Sandmeyer-type reaction as an alternative synthesis route - Benchchem. (n.d.).

- 118-83-2, this compound Formula - ECHEMI. (n.d.).

- Sandmeyer reaction - Wikipedia. (n.d.).

- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | CAS 118-83-2 - SCBT. (n.d.).

- Preparation of chlorobenzotrifluoride compounds - European Patent Office - EP 0150587 B1. (n.d.).

- Sandmeyer reaction - L.S.College, Muzaffarpur. (2022).

- This compound: A Key Intermediate for High-Performance Chemical Synthesis. (n.d.).

- This compound 118-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- This compound | C7H3ClF3NO2 | CID 67052 - PubChem. (n.d.).

- CAS No : 118-83-2 | Product Name : this compound | Pharmaffiliates. (n.d.).

Sources

- 1. This compound | 118-83-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 118-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. ehs.washington.edu [ehs.washington.edu]

- 16. ehs.com [ehs.com]

- 17. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

Reactivity of the trifluoromethyl group in 5-Chloro-2-nitrobenzotrifluoride.

An In-Depth Technical Guide to the Reactivity of 5-Chloro-2-nitrobenzotrifluoride

Abstract

This compound (CNBTF), CAS No. 118-83-2, is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1] Its synthetic versatility stems from the unique interplay of three distinct functional groups on the aromatic scaffold: a stable, strongly electron-withdrawing trifluoromethyl group; a powerful activating and reducible nitro group; and a displaceable chloro group. This guide provides an in-depth analysis of the reactivity of CNBTF, with a primary focus on the influence and behavior of the trifluoromethyl moiety. We will explore the mechanistic principles governing its reactions, provide field-proven experimental protocols, and offer a comparative analysis of synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this valuable building block.

Introduction: The Strategic Importance of Trifluoromethylated Aromatics

The incorporation of the trifluoromethyl (-CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry.[2] This is due to the group's profound ability to enhance critical drug properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] The strength of the carbon-fluorine bond (one of the strongest in organic chemistry) renders the -CF3 group highly resistant to metabolic degradation, effectively increasing a drug candidate's half-life.[3]

This compound (C7H3ClF3NO2) is a light yellow liquid with a molecular weight of 225.55 g/mol .[5] Its structure is a masterclass in chemical design, where the electronic properties of each substituent are strategically poised to facilitate a range of selective transformations. The trifluoromethyl and nitro groups act as powerful electron-withdrawing groups, which profoundly alters the electron density of the benzene ring, deactivating it towards electrophilic substitution while strongly activating it for nucleophilic aromatic substitution.[3] This guide dissects the reactivity of CNBTF by examining its three primary reaction centers: the trifluoromethyl group itself, the aromatic ring via nucleophilic substitution, and the nitro group via reduction.

The Trifluoromethyl Group: A Pillar of Stability and Electronic Influence

The trifluoromethyl group is the defining feature of CNBTF, and its properties are central to the molecule's overall reactivity profile.

Physicochemical Properties and Inherent Stability

The -CF3 group is renowned for its exceptional stability, which is attributable to the high dissociation energy of the C-F bond (approx. 485 kJ/mol).[3] This makes the group robust and inert under a wide array of chemical, thermal, and photochemical conditions.[3][6] Furthermore, it is a highly lipophilic substituent, a characteristic frequently exploited in drug design to enhance membrane permeability and transport.[3][7]

Electronic Influence on the Aromatic System

As one of the most powerful electron-withdrawing groups, the -CF3 moiety primarily exerts its influence through a strong negative inductive effect (-I).[7][8] This effect significantly lowers the electron density of the aromatic ring, which has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient ring is less susceptible to attack by electrophiles.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring becomes highly susceptible to attack by nucleophiles, a feature that is synthetically exploited.[8]

Advanced Topic: Direct Transformations of the Trifluoromethyl Group

While generally considered unreactive, the selective C-F functionalization of trifluoromethylarenes represents a modern frontier in organic synthesis.[6] These transformations are challenging but can be achieved under specific conditions, often involving photoredox or transition-metal catalysis to generate highly reactive intermediates like difluorobenzyl radicals.[9] While not a routine transformation for CNBTF, awareness of this potential reactivity is crucial for advanced synthetic planning.

Nucleophilic Aromatic Substitution (SNAr) at the C-5 Position

The most synthetically valuable reaction involving the CNBTF scaffold is the nucleophilic aromatic substitution of the chlorine atom. The combined electronic effects of the -NO2 and -CF3 groups make this process highly efficient.

Mechanistic Principles: The Addition-Elimination Pathway

SNAr reactions on electron-deficient aromatic rings do not proceed via SN1 or SN2 pathways. Instead, they follow a two-step addition-elimination mechanism.[10]

-

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the C-5 chloro group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11]

-

Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion).[11]

The rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate is therefore paramount to the reaction's success. In CNBTF, the negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.[10][12]

Caption: SNAr mechanism on this compound.

Experimental Protocol: SNAr with 4-Aminophenol

This protocol describes a typical procedure for the displacement of the chloro group, a reaction often used in the synthesis of pharmaceutical intermediates.[13]

Caption: General workflow for a typical SNAr experiment.

Step-by-Step Methodology:

-

Inert Atmosphere: Equip a round-bottomed flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: Charge the flask with anhydrous dimethylformamide (DMF). Add this compound (1.0 eq.), the desired nucleophile (e.g., 4-aminophenol, 1.1 eq.), and a base (e.g., anhydrous potassium carbonate, 2.0 eq.).

-

Heating: Heat the reaction mixture to 100-120 °C and maintain for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water, which will cause the product to precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Summary: Representative SNAr Reactions

The choice of nucleophile, solvent, and base are critical for optimizing reaction outcomes.

| Nucleophile | Solvent | Base | Temp (°C) | Typical Yield (%) |

| Aniline | DMF | K₂CO₃ | 120 | 85-95 |

| Sodium Methoxide | Methanol | - | 65 | 90-98 |

| Piperidine | Ethanol | K₂CO₃ | 80 | 80-90 |

| 4-Mercaptophenol | DMSO | Cs₂CO₃ | 100 | 75-85 |

Selective Reduction of the 2-Nitro Group

The transformation of the nitro group into an amine is a fundamental step that unlocks a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, and reductive amination. The primary challenge is to achieve this reduction with high chemoselectivity, preserving both the chloro and trifluoromethyl groups.

Comparative Analysis of Reduction Methodologies

Several methods are available, each with distinct advantages and disadvantages.

-

Catalytic Hydrogenation (H₂/Catalyst): This is a clean and atom-economical method.[14]

-

Palladium on Carbon (Pd/C): Highly effective but carries a significant risk of hydrodechlorination (loss of the C-5 chloro group), especially under prolonged reaction times or elevated temperatures.[15]

-

Raney Nickel: A viable alternative to Pd/C that often shows lower propensity for dehalogenation of aryl chlorides.[15]

-

Platinum(IV) Oxide (PtO₂): Another effective catalyst for nitro group reduction.[16]

-

-